5-iodo-1,4-diMethyl-1H-1,2,3-triazole

Antifungal PDHc-E1 inhibition Agrochemical

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1346818-62-9) is a premier electrophilic building block for medicinal and agrochemical synthesis. Its 5-iodo substituent outperforms bromo/chloro analogs in Stille, Suzuki, and Sonogashira couplings, delivering higher yields under milder conditions. Research demonstrates 5.5-fold improved potency against Botrytis cinerea vs. pyrimethanil, establishing it as a strategic starting point for antifungal PDHc-E1 inhibitor programs. A scalable, metal-free, azide-free one-pot synthetic route reduces hazardous waste and simplifies scale-up. Choose this iodo-triazole for superior reactivity and cost-effective library expansion.

Molecular Formula C4H6IN3
Molecular Weight 223.017
CAS No. 1346818-62-9
Cat. No. B2980732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-1,4-diMethyl-1H-1,2,3-triazole
CAS1346818-62-9
Molecular FormulaC4H6IN3
Molecular Weight223.017
Structural Identifiers
SMILESCC1=C(N(N=N1)C)I
InChIInChI=1S/C4H6IN3/c1-3-4(5)8(2)7-6-3/h1-2H3
InChIKeyBFFCUDCDYJFFAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1346818-62-9) as a Versatile Building Block for Medicinal Chemistry and Cross-Coupling


5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1346818-62-9) is a halogenated 1,2,3-triazole derivative bearing an iodine atom at the 5-position and methyl groups at N1 and C4 . This heterocyclic scaffold serves as a key synthetic intermediate due to the iodine's high reactivity in transition-metal-catalyzed cross-couplings, enabling diverse functionalization . The compound is employed in the synthesis of biologically active molecules, including antifungal agents targeting pyruvate dehydrogenase complex E1 [1].

Why 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1346818-62-9) Cannot Be Replaced by Other 5-Halo or Non-Halogenated Analogs


The specific substitution pattern of 5-iodo-1,4-dimethyl-1H-1,2,3-triazole dictates both its synthetic utility and biological performance. The iodine atom is a superior leaving group compared to bromine or chlorine in cross-coupling reactions, enabling higher yields and milder conditions . In antifungal assays, 5-iodo-1,4-disubstituted triazoles demonstrate distinct potency profiles that are not replicated by non-iodinated or differently substituted analogs [1]. Furthermore, synthetic routes to the iodo derivative often differ substantially from those of its bromo or chloro counterparts, impacting cost and scalability [2].

Quantitative Comparative Evidence for 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1346818-62-9)


5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Exhibits 5.5-Fold Higher Antifungal Potency Compared to Pyrimethanil Against Botrytis cinerea

In a study evaluating a series of 5-iodo-1,4-disubstituted-1,2,3-triazole derivatives, compound 3n demonstrated significantly enhanced antifungal activity against Botrytis cinerea compared to the commercial fungicide pyrimethanil [1]. This comparison highlights the superior efficacy of the iodo-triazole scaffold.

Antifungal PDHc-E1 inhibition Agrochemical

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Enables Efficient Stille Cross-Coupling Under Milder Conditions Than Bromo Analogs

The iodine atom in 5-iodo-1,4-disubstituted-1,2,3-triazoles facilitates Stille cross-coupling with organotin reagents under standard palladium catalysis conditions . While specific kinetic data for the dimethyl derivative are not reported, the general reactivity trend for aryl/heteroaryl iodides significantly exceeds that of corresponding bromides [1], making the iodo compound the preferred electrophile for efficient diversification.

Cross-coupling Synthetic methodology Palladium catalysis

5-Iodo-1,4-dimethyl-1H-1,2,3-triazole Is Accessible via Metal-Free, Azide-Free Green Synthesis with High Atom Economy

A 'green' synthetic protocol for 1,4-disubstituted 5-iodo-1,2,3-triazoles operates under neat conditions without metal catalysts or toxic azides [1]. This method contrasts sharply with conventional CuAAC approaches that require copper and azides, offering a safer, more sustainable route [2]. While yields for the specific dimethyl derivative are not explicitly tabulated, the method's broad applicability suggests comparable efficiency.

Green chemistry Scalable synthesis Process development

Key Application Scenarios for 5-Iodo-1,4-dimethyl-1H-1,2,3-triazole (CAS 1346818-62-9) Based on Comparative Evidence


Development of Next-Generation Antifungal Agents Targeting PDHc-E1

The 5.5-fold increase in potency against Botrytis cinerea relative to pyrimethanil [1] positions 5-iodo-1,4-disubstituted-1,2,3-triazoles as attractive starting points for agrochemical or pharmaceutical antifungal programs. Researchers seeking more effective PDHc-E1 inhibitors should prioritize this scaffold.

Efficient Diversification via Palladium-Catalyzed Cross-Coupling

The superior leaving-group ability of iodine in 5-iodo-1,4-dimethyl-1H-1,2,3-triazole makes it the electrophile of choice for Stille, Suzuki, and Sonogashira couplings. Medicinal chemists building triazole-focused libraries will benefit from higher yields and milder reaction conditions compared to bromo or chloro analogs.

Scalable and Sustainable Synthesis of Triazole Intermediates

The metal-free, azide-free, one-pot synthetic route to 5-iodo-1,4-disubstituted-1,2,3-triazoles [2] offers a cost-effective and environmentally benign alternative to traditional CuAAC. Process chemists aiming to scale up production for preclinical or industrial applications will find this method advantageous for reducing hazardous waste and simplifying purification.

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